molecular formula C11H12ClNO B2455556 2-Butyl-5-chloro-1,3-benzoxazole CAS No. 866142-97-4

2-Butyl-5-chloro-1,3-benzoxazole

Cat. No.: B2455556
CAS No.: 866142-97-4
M. Wt: 209.67
InChI Key: NIFBGGGUYHSOQU-UHFFFAOYSA-N
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Description

2-Butyl-5-chloro-1,3-benzoxazole is a heterocyclic aromatic compound that belongs to the benzoxazole family. Benzoxazoles are known for their diverse biological activities and have been extensively studied for their potential applications in medicinal chemistry, pharmaceuticals, and industrial chemistry. The structure of this compound consists of a benzene ring fused to an oxazole ring, with a butyl group at the second position and a chlorine atom at the fifth position.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-Butyl-5-chloro-1,3-benzoxazole typically involves the cyclization of 2-aminophenol with appropriate aldehydes or ketones under acidic or basic conditions. One common method includes the reaction of 2-aminophenol with 5-chloro-2-butylbenzaldehyde in the presence of a catalyst such as polyphosphoric acid or sulfuric acid. The reaction is usually carried out under reflux conditions to facilitate the cyclization process .

Industrial Production Methods: In industrial settings, the synthesis of benzoxazole derivatives, including this compound, often employs continuous flow reactors to enhance reaction efficiency and yield. Catalysts such as metal catalysts or nanocatalysts are used to optimize the reaction conditions and reduce the reaction time .

Chemical Reactions Analysis

Types of Reactions: 2-Butyl-5-chloro-1,3-benzoxazole undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide to form corresponding oxides.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride to yield reduced derivatives.

    Substitution: The chlorine atom at the fifth position can be substituted with other functional groups using nucleophilic substitution reactions.

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

2-Butyl-5-chloro-1,3-benzoxazole has several scientific research applications, including:

Comparison with Similar Compounds

  • 2-Butyl-5-nitro-1,3-benzoxazole
  • 2-Butyl-5-methyl-1,3-benzoxazole
  • 2-Butyl-5-fluoro-1,3-benzoxazole

Comparison: 2-Butyl-5-chloro-1,3-benzoxazole is unique due to the presence of the chlorine atom, which imparts distinct chemical and biological properties. Compared to its nitro, methyl, and fluoro counterparts, the chloro derivative exhibits different reactivity and biological activity profiles. For instance, the chlorine atom enhances the compound’s ability to undergo nucleophilic substitution reactions, making it a valuable intermediate in synthetic chemistry .

Properties

IUPAC Name

2-butyl-5-chloro-1,3-benzoxazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H12ClNO/c1-2-3-4-11-13-9-7-8(12)5-6-10(9)14-11/h5-7H,2-4H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NIFBGGGUYHSOQU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCC1=NC2=C(O1)C=CC(=C2)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H12ClNO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

209.67 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

<0.4 [ug/mL] (The mean of the results at pH 7.4)
Record name SID24817869
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

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